molecular formula C6H6N2S B1317530 2-Methylimidazo[2,1-b]thiazole CAS No. 45667-45-6

2-Methylimidazo[2,1-b]thiazole

Cat. No.: B1317530
CAS No.: 45667-45-6
M. Wt: 138.19 g/mol
InChI Key: PMJUTPWDBHQESG-UHFFFAOYSA-N
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Description

2-Methylimidazo[2,1-b]thiazole is a derivative of imidazo[2,1-b]thiazole, a well-known fused five-membered heterocycle . This compound is one of the most promising and versatile moieties in the area of medicinal chemistry . It is part of a number of therapeutic agents and exhibits diverse pharmacological activities .


Synthesis Analysis

The synthesis of this compound derivatives has been explored in various studies . For instance, one study discussed the synthesis of 3-Methyl-imidazo[2,1-b]thiazole derivatives as a new class of antifolates . Another study provided insights into the bioactivation pathways of this compound, involving the replacement of the thiazole ring with a 1,2,4-thiadiazole group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic heterocycle consisting of an imidazole ring fused to a thiazole ring . The structure contains three non-carbon or heteroatoms: two nitrogen atoms and one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied in the context of its bioactivation . One study suggested that glutathione conjugation occurred via an oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step .


Physical and Chemical Properties Analysis

According to PubChem, this compound has a molecular weight of 138.19 g/mol . It has a topological polar surface area of 45.5 Ų and a complexity of 118 . It has no hydrogen bond donors, two hydrogen bond acceptors, and no rotatable bonds .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of 2-Methylimidazo[2,1-b]thiazole demonstrate notable antimicrobial activities. For instance, the synthesis of certain 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives has been studied for their antimicrobial potential against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis (Ur, Cesur, Birteksoez, & Otük, 2004).

Antitubercular and Antifungal Activities

Compounds containing the this compound scaffold have been synthesized and evaluated for their efficacy against tuberculosis and fungal infections. This includes research on novel thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids, which exhibited promising antitubercular activity (Ramprasad et al., 2016).

Anticancer Properties

Recent studies have focused on the anticancer applications of this compound derivatives. For example, a series of 2,3-dihydroimidazo[2,1-b]thiazoles has been synthesized as dual kinase inhibitors of IGF1R and EGFR, showing promising activity against cancer cell lines (Gadekar et al., 2021).

Synthesis and Structural Analysis

The synthesis and structural analysis of this compound and its derivatives have been a significant area of research. Studies have detailed the synthesis of various derivatives and analyzed their molecular structures, contributing to a better understanding of their chemical properties (Jasiński, Mlostoń, & Heimgartner, 2010).

Applications in Organic Synthesis

This compound has been usedas a building block in organic synthesis, particularly in the creation of heterocyclic compounds. The compound's versatility is showcased in the synthesis of novel pyrazoles, pyrazolo[3,4-d]pyridazines, and pyrido[2,3-d]pyrimidines linked to the imidazo[2,1-b]thiazole system. These compounds have been investigated for their potential biological activities, including antitumor, antibacterial, and anticonvulsant properties (Gomha & Abdel‐Aziz, 2012).

Antisecretory Activities

Some derivatives of this compound have been synthesized and studied for their antisecretory activities, indicating potential use in treating disorders like ulcers. For example, 5-Cyanomethyl-6-methylimidazo[2,1-b]thiazole has shown significant activity in isolated rabbit gastric glands assays (Andreani et al., 2000).

Role in Drug Metabolism

Research involving this compound derivatives has also delved into understanding their role in drug metabolism. For example, studies on the biotransformation of PF-5190457, a ghrelin receptor inverse agonist, highlighted the importance of considering molybdenum-containing oxidases in the development of new drug entities (Adusumalli et al., 2019).

Mechanism of Action

Target of Action

The primary target of 2-Methylimidazo[2,1-b]thiazole is the Ghrelin Receptor . This receptor plays a crucial role in regulating energy homeostasis, glucose metabolism, and possibly the regulation of mood and cognitive function .

Mode of Action

This compound acts as an inverse agonist of the Ghrelin Receptor . It interacts with the receptor, leading to a decrease in the receptor’s activity. The compound undergoes oxidative metabolism in NADPH- and glutathione-supplemented human liver microsomes to yield glutathione conjugates .

Biochemical Pathways

The compound affects the biochemical pathways related to the Ghrelin Receptor. It undergoes oxidative metabolism, leading to the formation of glutathione conjugates . This process is consistent with the bioactivation of the compound to reactive species .

Pharmacokinetics

The pharmacokinetics of this compound involve its oxidative metabolism in human liver microsomes supplemented with NADPH and glutathione . This process yields glutathione conjugates, indicating the compound’s bioactivation to reactive species .

Result of Action

The action of this compound results in the formation of glutathione conjugates, indicating its bioactivation to reactive species . This leads to a decrease in the activity of the Ghrelin Receptor, affecting energy homeostasis and glucose metabolism .

Action Environment

The action of this compound is influenced by the biochemical environment in which it is present. For instance, the presence of NADPH and glutathione in human liver microsomes facilitates its oxidative metabolism

Future Directions

The future directions for 2-Methylimidazo[2,1-b]thiazole research are promising. It has been suggested that this compound has extensive pharmacological activities and could be developed into new molecules . One review covering a number of aspects is expected to provide useful insights in the design of imidazo[2,1-b]thiazole-based compounds and would inspire medicinal chemists for a comprehensive and target-oriented information to achieve a major breakthrough in the development of clinically viable candidates .

Biochemical Analysis

Biochemical Properties

2-Methylimidazo[2,1-b]thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to undergo oxidative metabolism in the presence of NADPH and glutathione-supplemented human liver microsomes, leading to the formation of glutathione conjugates . This interaction suggests that this compound can be bioactivated to reactive species, which may have implications for its pharmacological and toxicological properties.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce oxidative stress and activate detoxification pathways in liver cells . Additionally, it has been observed to affect the expression of genes involved in antioxidant defense mechanisms, highlighting its potential impact on cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its oxidative desulfation, which leads to the formation of reactive metabolites . These metabolites can interact with cellular proteins and enzymes, potentially leading to enzyme inhibition or activation. The compound’s ability to form glutathione conjugates further underscores its role in modulating cellular redox states and detoxification processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound can undergo metabolic transformations that alter its activity and toxicity profiles . These temporal changes are essential for understanding the compound’s behavior in both in vitro and in vivo systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes . This metabolism leads to the formation of reactive intermediates that can conjugate with glutathione, highlighting the compound’s role in cellular detoxification processes. The involvement of this compound in these pathways underscores its potential impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions are critical for understanding the compound’s pharmacokinetics and its potential therapeutic and toxicological effects.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

2-methylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-5-4-8-3-2-7-6(8)9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJUTPWDBHQESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=CN=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30566220
Record name 2-Methylimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45667-45-6
Record name 2-Methylimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30566220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the bioactivation potential of compounds containing the 2-methylimidazo[2,1-b]thiazole motif?

A1: The research article highlights that incorporating a this compound group into larger molecules, particularly those designed as ghrelin receptor inverse agonists, can lead to unintended bioactivation. [] This means the compound, when metabolized by the liver, can form reactive species. These reactive species have the potential to bind to proteins and DNA, potentially causing cellular damage and toxicity. [] Understanding the bioactivation pathway is crucial for designing safer drug candidates.

Q2: How does the bioactivation mechanism of a this compound-containing compound differ from its imidazo[2,1-b]thiazole counterpart, and what are the implications for drug design?

A2: The study reveals distinct bioactivation mechanisms for the two analogs. While both undergo oxidative metabolism in the liver, the this compound analog undergoes glutathione conjugation via oxidative desulfation, potentially involving thiazole ring epoxidation as the rate-limiting step. [] In contrast, the imidazo[2,1-b]thiazole derivative exhibits two glutathione conjugation pathways, one involving Michael addition to an S-oxide metabolite and another involving reaction with the initial glutathione-S-oxide adduct. [] This difference highlights the impact of even minor structural modifications on bioactivation pathways and emphasizes the importance of considering these nuances during drug design to mitigate potential toxicity risks.

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